L-myo-Inositol-1,4,5-triphosphate Sodium Salt

Calcium signalling IP3 receptor agonism Stereospecificity

L-myo-Inositol-1,4,5-triphosphate Sodium Salt (CAS 2068-89-5; synonym L-Ins(1,4,5)P3 trisodium salt) is the synthetic L-enantiomer of the ubiquitous second messenger D-myo-inositol-1,4,5-trisphosphate. Belonging to the inositol polyphosphate class, it possesses the same phosphate substitution pattern at the 1, 4, and 5 positions of the myo-inositol ring but with opposite stereochemistry at carbon centres, rendering it functionally inert at IP3 receptors.

Molecular Formula C6H12Na3O15P3
Molecular Weight 486.04 g/mol
Cat. No. B13724402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-myo-Inositol-1,4,5-triphosphate Sodium Salt
Molecular FormulaC6H12Na3O15P3
Molecular Weight486.04 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m0.../s1
InChIKeyZVCVTWVBDIPWPZ-FWMAINDVSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-myo-Inositol-1,4,5-triphosphate Sodium Salt – A Stereochemically Inert IP3 Enantiomer for IP3 Receptor Research


L-myo-Inositol-1,4,5-triphosphate Sodium Salt (CAS 2068-89-5; synonym L-Ins(1,4,5)P3 trisodium salt) is the synthetic L-enantiomer of the ubiquitous second messenger D-myo-inositol-1,4,5-trisphosphate [1]. Belonging to the inositol polyphosphate class, it possesses the same phosphate substitution pattern at the 1, 4, and 5 positions of the myo-inositol ring but with opposite stereochemistry at carbon centres, rendering it functionally inert at IP3 receptors [2]. Commercial preparations are supplied as a lyophilised trisodium salt powder with molecular formula C₆H₁₂Na₃O₁₅P₃ and molecular weight 486.04 g/mol.

Why L-myo-Inositol-1,4,5-triphosphate Sodium Salt Cannot Be Replaced by Other Inositol Phosphates or Salt Forms


Substitution of L-Ins(1,4,5)P3 sodium salt with the biologically active D-enantiomer, positional isomers such as Ins(1,3,4)P3, or alternative cation salt forms will compromise experimental interpretation. The IP3 receptor discriminates between enantiomers by over three orders of magnitude in binding affinity [1], and the L-isomer fails to evoke any detectable calcium release even at 50-fold higher concentrations than the D-isomer EC₅₀ [2]. Positional isomers such as Ins(1,3,4)P3 and Ins(3,4,5)P3 retain measurable but greatly attenuated agonist activity, disqualifying them as true negative controls [1]. Furthermore, salt form affects aqueous solubility: the trisodium salt achieves 50 mg/mL solubility, whereas the hexapotassium analogue is only sparingly soluble, limiting its utility in concentrated stock solution preparation [3]. These differences make isomeric or salt-form interchange analytically unsound.

Quantitative Differentiation Evidence for L-myo-Inositol-1,4,5-triphosphate Sodium Salt Against Closest Comparators


Stereospecific Calcium Mobilisation: L-Ins(1,4,5)P3 Is Functionally Inert Whereas D-Ins(1,4,5)P3 Is a Potent Agonist

In saponin-permeabilised rat pituitary GH3 and Swiss 3T3 cells, D-Ins(1,4,5)P3 stimulated release of 30–50% of non-mitochondrially bound Ca²⁺ with an EC₅₀ of 200 nM. In contrast, the L-enantiomer was substantially less potent and efficacious, producing no quantifiable Ca²⁺ release at concentrations up to 10 µM. Furthermore, 10 µM L-Ins(1,4,5)P3 did not significantly shift the D-isomer concentration–response curve in Swiss 3T3 cells, demonstrating that the L-isomer is neither a competitive antagonist nor a partial agonist [1].

Calcium signalling IP3 receptor agonism Stereospecificity

IP3 Receptor Binding Affinity: ~5,000-Fold Discrimination Between D- and L-Ins(1,4,5)P3

In a P2 membrane fraction of bovine tracheal smooth muscle, the IP3 receptor bound [³H]-Ins(1,4,5)P3 with a Kd of 3.8 ± 0.2 nM. Competition studies revealed that L-Ins(1,4,5)P3 displaced [³H]-Ins(1,4,5)P3 with a Ki of 20 µM, whereas the D-isomer exhibited nanomolar affinity. Other ligands were rank-ordered: DL-Ins(1,3,4,5)P4 Ki = 0.35 µM, D-Ins(1,3,4)P3 Ki = 2.4 µM, and L-Ins(1,4,5)P3 Ki = 20 µM [1].

Radioligand binding IP3 receptor affinity Stereospecific recognition

Radioreceptor Assay Cross-Validation: L-Ins(1,4,5)P3 Displaces [³H]IP3 Binding with IC₅₀ of 14 µM

In adrenal cortical membranes, [³H]Ins(1,4,5)P3 bound to a single apparent population of sites with Kd 3.65 ± 0.18 nM. L-Ins(1,4,5)P3 displaced specific [³H]Ins(1,4,5)P3 binding with an IC₅₀ of 14 ± 3 µM, compared with Ins(1,3,4)P3 IC₅₀ = 3.0 ± 0.3 µM and DL-Ins(1,3,4,5)P4 IC₅₀ = 0.53 ± 0.03 µM. The ~3,800-fold weaker displacement by L-Ins(1,4,5)P3 relative to the native D-isomer binding Kd demonstrates consistent stereospecificity across tissues [1].

Radioreceptor assay IP3 mass determination Binding specificity

Aqueous Solubility Advantage: L-IP3 Trisodium Salt Achieves 50 mg/mL vs 10 mg/mL for D-IP3 Trisodium Salt

Commercially supplied L-myo-inositol-1,4,5-triphosphate sodium salt (trisodium) is specified with an aqueous solubility of 50 mg/mL [1]. In contrast, the D-myo-inositol 1,4,5-trisphosphate trisodium salt from Calbiochem® has a specified solubility of 10 mg/mL in water , while the D-Ins(1,4,5)P3 hexapotassium salt is described as only slightly soluble (<1 mg/mL) . The 5-fold higher solubility of the L-isomer sodium preparation enables preparation of more concentrated stock solutions.

Aqueous solubility Stock solution preparation Formulation comparison

Purity Specification: L-IP3 Sodium Salt ≥98% vs Standard D-IP3 Trisodium Salt ≥95%

The Thermo Scientific™ (Alfa Aesar) L-myo-inositol-1,4,5-trisphosphate sodium salt is supplied as a lyophilised powder with a certified purity of 98% . The most widely procured D-myo-inositol 1,4,5-tris-phosphate trisodium salt (Sigma-Aldrich I9766) carries a purity specification of ≥95% by ¹H NMR and TLC . While both products are suitable for biochemical research, the higher minimum purity of the L-isomer preparation provides enhanced lot-to-lot consistency for quantitative applications.

Chemical purity Quality control Procurement specification

Long-Term Storage Stability: Powder Stable for 3 Years at −20°C, Comparable to D-IP3 Preparations

The lyophilised powder of L-myo-inositol-1,4,5-triphosphate sodium salt is stable for 3 years when stored desiccated at −20°C; stock solutions in water are stable for 6 months at −80°C or 1 month at −20°C . This stability profile matches that reported for D-Ins(1,4,5)P3 trisodium salt preparations, which also specify −20°C long-term storage , ensuring that selecting the L-isomer does not impose additional cold-chain or inventory management burdens.

Storage stability Shelf life Logistics

Recommended Application Scenarios for L-myo-Inositol-1,4,5-triphosphate Sodium Salt Based on Quantitative Differentiation Evidence


Stereochemical Negative Control for IP3 Receptor Calcium Release Imaging and Fluorimetric Assays

In any assay measuring IP3R-dependent Ca²⁺ release—whether using fluorescent indicators (Fura-2, Fluo-4) in permeabilised or intact cells, or luminescent reporter lines—L-Ins(1,4,5)P3 sodium salt provides the gold-standard negative control. The demonstrated inertness at concentrations up to 10 µM (≥50× the D-isomer EC₅₀) ensures that any observed Ca²⁺ signal is attributable specifically to IP3R agonism and not to non-specific polyanion effects [1]. The 50 mg/mL aqueous solubility facilitates preparation of microlitre-volume additions that do not perturb assay osmolarity.

Stereospecificity Validation for IP3 Receptor Radioligand Binding and Radioreceptor Assays

For laboratories performing [³H]-Ins(1,4,5)P3 radioreceptor assays for IP3 mass determination or receptor characterisation, L-Ins(1,4,5)P3 sodium salt is the definitive stereospecificity control. Its ~5,000-fold lower affinity (Ki 20 µM vs Kd 3.8 nM for D-IP3) allows unambiguous definition of non-specific binding windows [2]. The consistent stereospecificity observed across adrenal cortex, airway smooth muscle, and pituitary cell membranes confirms its suitability irrespective of the tissue source [3].

Discrimination of IP3 Receptor Subtype Pharmacological Profiles

The three IP3R subtypes (IP3R1, IP3R2, IP3R3) exhibit differential ligand sensitivities. L-Ins(1,4,5)P3 sodium salt, with its established low-affinity displacement profile (IC₅₀ 14 µM) and absence of functional activity, serves as a baseline reference compound in subtype-selective pharmacological screens. It allows researchers to normalise the activity of novel agonists (e.g., adenophostin A, Ki 0.18 nM) and antagonists across IP3R subtypes expressed in recombinant systems [1].

Substrate Specificity Studies of Inositol Polyphosphate-Metabolising Enzymes

Enzymes such as IP3 3-kinase and IP3 5-phosphatase display strict stereospecificity for the D-enantiomer. L-Ins(1,4,5)P3 sodium salt enables researchers to verify enantiomeric selectivity of purified or recombinant enzyme preparations. The absence of phosphorylation or dephosphorylation of the L-isomer by these enzymes makes it an essential tool for distinguishing enzyme-catalysed turnover from non-specific substrate adsorption or degradation in kinetic assays [1].

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